![molecular formula C7H13NO4S B575554 Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) CAS No. 174602-69-8](/img/new.no-structure.jpg)
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) is an organic compound with the molecular formula C7H13NO4S. This compound is characterized by a cyclopentane ring attached to a carboxylic acid group and a methylsulfonylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylsulfonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The methylsulfonylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the methylsulfonylamino group, leading to different chemical properties and reactivity.
Cyclopentanecarboxylic acid, 1-methyl-: Contains a methyl group instead of the methylsulfonylamino group, resulting in different biological activities and applications.
Uniqueness
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) is unique due to the presence of the methylsulfonylamino group, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where specific interactions and reactivities are required.
Properties
CAS No. |
174602-69-8 |
|---|---|
Molecular Formula |
C7H13NO4S |
Molecular Weight |
207.244 |
IUPAC Name |
1-(methanesulfonamido)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO4S/c1-13(11,12)8-7(6(9)10)4-2-3-5-7/h8H,2-5H2,1H3,(H,9,10) |
InChI Key |
KYGMYIZCEKUXGB-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1(CCCC1)C(=O)O |
Synonyms |
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


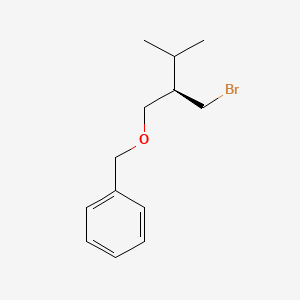
![Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B575479.png)
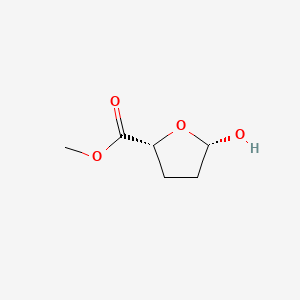
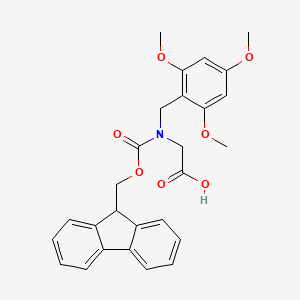
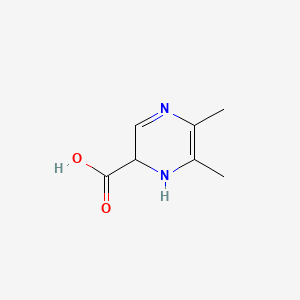

![Oxireno[c][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B575488.png)
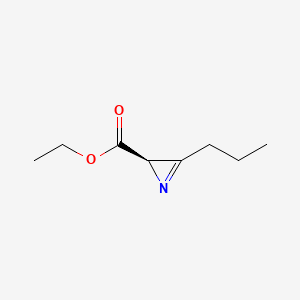
![tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B575493.png)
![Imidazo[2,1-d][1,3,5]oxadiazepine](/img/structure/B575494.png)
